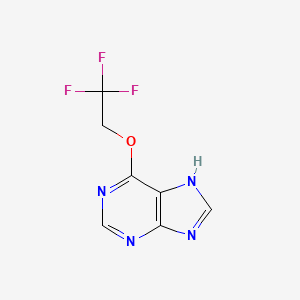

Purine, 6-(2,2,2-trifluoroethoxy)-

Description

Fundamental Chemical Structure of Purines and Their Biological Ubiquity

Purines are heterocyclic aromatic organic compounds, fundamental to numerous biological processes. ontosight.ainumberanalytics.com Their core structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, forming a nine-membered double-ring system with four nitrogen atoms at positions 1, 3, 7, and 9. rsc.orgmicrobenotes.com This structure is the foundation for key biological molecules.

The most well-known purines are adenine (B156593) and guanine (B1146940), which are essential components of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). numberanalytics.comwikipedia.org In DNA and RNA, these purine (B94841) bases pair with their complementary pyrimidine bases (thymine or uracil, and cytosine). numberanalytics.com Beyond their role in genetics, purines are also integral to cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP), and they participate in signal transduction as secondary messengers, such as cyclic adenosine monophosphate (cAMP). numberanalytics.com

Significance of Purine Derivatives in Modern Medicinal Chemistry and Biological Systems

The purine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the design of new therapeutic agents. nih.gov The modification of the purine ring at various positions can lead to a diverse range of biological activities. ontosight.ai Consequently, purine derivatives have been extensively investigated and developed for a multitude of therapeutic applications. nih.govresearchgate.net

These applications include:

Anticancer agents: Purine analogs can interfere with DNA and RNA synthesis, making them effective in targeting rapidly dividing cancer cells. ontosight.aiontosight.ai

Antiviral compounds: By mimicking natural purines, these derivatives can inhibit viral replication. ontosight.airesearchgate.net

Immunomodulators and anti-inflammatory agents: Some purine derivatives can modulate the immune response, offering potential treatments for autoimmune diseases. ontosight.airesearchgate.net

Neuroprotective agents: Certain purine compounds have shown promise in protecting nerve cells from damage. ontosight.ai

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov Therefore, fluorinated purine analogs like Purine, 6-(2,2,2-trifluoroethoxy)- are of significant interest in the development of new drugs. nih.gov

Overview of Key Purine Metabolic Pathways Relevant to Chemical Modification

The metabolism of purines in biological systems occurs through three primary pathways, each presenting opportunities for therapeutic intervention through chemically modified purines.

The de novo pathway constructs purine nucleotides from simple precursors like amino acids, carbon dioxide, and formate. frontiersin.orgnih.gov This multi-step process, which occurs in the liver, ultimately produces inosine (B1671953) monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comyoutube.com

Regulation of this pathway is critical for maintaining a balanced pool of purine nucleotides and occurs at several key points:

The first committed step, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5'-phosphoribosylamine, is a major regulatory point. This reaction is catalyzed by the enzyme glutamine PRPP amidotransferase, which is subject to feedback inhibition by the end products IMP, AMP, and GMP. youtube.comwikipedia.org

The branch point at IMP is also regulated. The synthesis of AMP from IMP is inhibited by AMP, while the synthesis of GMP from IMP is inhibited by GMP. youtube.comnih.gov

Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, the enzymes of the de novo pathway are attractive targets for anticancer drugs. frontiersin.org

The purine salvage pathway is an energy-efficient process that recycles purine bases and nucleosides from the degradation of nucleic acids. frontiersin.orgyoutube.com This pathway is particularly important in tissues and organs where de novo synthesis is limited, such as the brain. youtube.comneurology.org

Two key enzymes are involved in the main salvage pathway:

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine (B114508) and guanine. wikipedia.orgyoutube.com

Adenine phosphoribosyltransferase (APRT): This enzyme recycles adenine. wikipedia.orgutah.edu

These enzymes transfer a ribose-5-phosphate (B1218738) group from PRPP to the purine base, reforming the nucleotide. utah.edu The salvage pathway plays a crucial role in maintaining the necessary levels of purines for various cellular functions. science.gov

Purine catabolism is the breakdown of purines into uric acid for excretion. utah.edufiveable.me The process begins with the dephosphorylation of nucleotides to nucleosides, followed by the removal of the ribose sugar to yield the free purine bases. fiveable.me

Key enzymes in this pathway include:

Adenosine deaminase (ADA): Converts adenosine to inosine. fiveable.menih.gov

Purine nucleoside phosphorylase (PNP): Converts inosine and guanosine to hypoxanthine and guanine, respectively. wikipedia.orgnih.gov

Guanase: Converts guanine to xanthine (B1682287). wikipedia.org

Xanthine oxidase: This enzyme catalyzes the final two steps of the pathway, oxidizing hypoxanthine to xanthine and then xanthine to uric acid. wikipedia.orgfiveable.me

Disorders in purine catabolism can lead to diseases such as gout, which is caused by the accumulation of uric acid crystals. drawittoknowit.com Therefore, enzymes in this pathway, particularly xanthine oxidase, are important targets for drug development.

The Chemical Compound: Purine, 6-(2,2,2-trifluoroethoxy)-

This specific purine derivative is characterized by the attachment of a 2,2,2-trifluoroethoxy group at the 6-position of the purine ring. ontosight.ai This substitution significantly influences its chemical and physical properties, which in turn can affect its biological activity. ontosight.ai

Below are the known chemical and physical properties of Purine, 6-(2,2,2-trifluoroethoxy)-.

Chemical and Physical Properties of Purine, 6-(2,2,2-trifluoroethoxy)-

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₄O | uni.lu |

| Molecular Weight | 218.14 g/mol | chemeo.com |

| CAS Number | 73972-56-2 | chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 0.812 | chemeo.com |

| Water Solubility (logS) | -2.99 | chemeo.com |

| Monoisotopic Mass | 218.04155 Da | uni.lu |

Research Findings on Related 6-Alkoxypurine Derivatives

While specific research on the biological activities of Purine, 6-(2,2,2-trifluoroethoxy)- is limited in publicly available literature, studies on other 6-alkoxypurine derivatives provide valuable insights into their potential as therapeutic agents. These compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.netunirioja.esresearchgate.netchemrxiv.org

For instance, 6-alkoxy-2-aminopurine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), with some showing selectivity for CDK2, a key regulator of the cell cycle. researchgate.netchemrxiv.org The substitution at the 6-position with different alkoxy groups has been shown to be crucial for their activity and selectivity. researchgate.net

Furthermore, various 6-substituted purines have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. nih.gov For example, 6-methoxypurine (B85510) derivatives have demonstrated anticancer and antiviral properties. nih.gov The introduction of different substituents at the C6 position of the purine ring is a key strategy in the development of novel kinase inhibitors and other therapeutic agents. nih.gov

The trifluoroethoxy group in Purine, 6-(2,2,2-trifluoroethoxy)- is expected to enhance its metabolic stability and ability to interact with biological targets, making it a compound of interest for further investigation in medicinal chemistry. acs.org

Structure

3D Structure

Properties

CAS No. |

73972-56-2 |

|---|---|

Molecular Formula |

C7H5F3N4O |

Molecular Weight |

218.14 g/mol |

IUPAC Name |

6-(2,2,2-trifluoroethoxy)-7H-purine |

InChI |

InChI=1S/C7H5F3N4O/c8-7(9,10)1-15-6-4-5(12-2-11-4)13-3-14-6/h2-3H,1H2,(H,11,12,13,14) |

InChI Key |

DIWYLTCCAAMWNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)OCC(F)(F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar and Rational Design of 6 2,2,2 Trifluoroethoxy Purine Derivatives

Systemic Analysis of the 2,2,2-Trifluoroethoxy Group's Influence on Biological Activity

The 2,2,2-trifluoroethoxy group is not a passive substituent; its presence profoundly impacts the physicochemical and biological properties of the purine (B94841) scaffold. Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to significant changes in acidity, basicity, lipophilicity, and metabolic stability.

Key Influences of the Trifluoroethoxy Group:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of three fluorine atoms on the ethoxy group shields the molecule from oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer biological half-life, a desirable trait for many drug candidates.

Lipophilicity and Binding: The trifluoroethoxy group increases the lipophilicity of the purine core. This can enhance membrane permeability and improve the compound's ability to reach intracellular targets. Furthermore, the highly polarized C-F bonds can engage in favorable dipole-dipole interactions, hydrogen bonds (with the ether oxygen), and other non-covalent interactions within the binding pocket of a target protein, potentially increasing binding affinity. nih.gov

Conformational Control: The size and electronic nature of the trifluoroethoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a specific biological target.

In a study on structurally related pteridine-based derivatives, the introduction of a 6-(2,2,2-trifluoroethoxy) group was a key step in the design of epidermal growth factor receptor (EGFR) inhibitors. nih.gov This highlights the perceived benefits of this functional group in the rational design of kinase inhibitors.

Design Principles for Novel Purine-Based Ligands Incorporating Trifluoroethoxy Functionality

The rational design of novel ligands is a cornerstone of modern drug discovery, moving beyond random screening to a more targeted approach. nih.gov For purine derivatives featuring the trifluoroethoxy group, design principles are guided by a combination of computational modeling and an understanding of the target's structure. mdpi.com

Core Design Strategies:

Target-Centric Design: The process often begins with the three-dimensional structure of a biological target, such as a kinase or another enzyme. nih.gov Molecular docking simulations are used to predict how a 6-(2,2,2-trifluoroethoxy)purine scaffold might fit into the active site. nih.gov These simulations help identify key interactions, such as hydrogen bonds with the purine nitrogens or hydrophobic interactions with the trifluoroethoxy tail.

Scaffold Hopping and Bioisosteric Replacement: The purine core itself is a "privileged scaffold," meaning it is known to bind to multiple biological targets. researchgate.net Designers may replace a known functional group on an existing inhibitor with the trifluoroethoxy group as a bioisostere to improve properties like metabolic stability or potency.

QSAR-Guided Optimization: Once an initial lead compound is identified, Quantitative Structure-Activity Relationship (QSAR) models can be built to guide further optimization. mdpi.com By systematically modifying other positions on the purine ring (e.g., C-2 and N-9) and correlating these changes with biological activity, researchers can develop predictive models to design more potent compounds.

A study on purine-based Bcr-Abl inhibitors utilized 3D-QSAR models to understand how steric and electrostatic properties influence biological activity, guiding the design of new, more potent analogues. mdpi.com This same principle is applied to derivatives of 6-(2,2,2-trifluoroethoxy)purine to systematically enhance their therapeutic potential.

Positional Effects of Substitution on the Purine Scaffold

The C-2 and N-9 positions of the purine ring are synthetically accessible and project into different regions of a typical kinase ATP-binding site, making them primary targets for modification.

C-2 Position: This position is often modified to enhance selectivity or potency. Introducing small hydrogen-bond donors or acceptors can form additional interactions with the "hinge region" of a kinase. Studies on other purine series have shown that bulky substituents at the C-2 position can be detrimental to activity, likely due to steric hindrance. imtm.cz The role of the 2-amino group, in particular, has been studied for its ability to enhance polymerization opposite a template C in DNA polymerase, likely through hydrogen bonding. nih.gov

N-9 Position: This position points towards the solvent-exposed region in many enzyme active sites. Modifications here are crucial for tuning physicochemical properties like solubility and for introducing vectors for further chemical elaboration. Alkylation at the N-9 position is common, though it can sometimes lead to mixtures of N-9 and N-7 isomers. nih.gov Research on 9-substituted purines has shown that introducing groups like N,N-dialkylamino or azacycloalkanes can lead to more selective activity profiles compared to simple alkyl chains. researchgate.net

The table below summarizes common modification strategies and their rationale based on general purine chemistry.

| Position | Modification Strategy | Rationale |

| C-2 | Small amines, halogens, or hydrogen | To modulate hydrogen bonding interactions and fine-tune electronics without causing steric clash. imtm.cznih.gov |

| N-9 | Alkyl chains, cycloalkyl groups, aryl groups | To improve solubility, potency, and provide attachment points for linkers. nih.govresearchgate.netnih.gov |

The trifluoroethoxy group's impact extends to the specific molecular interactions between the ligand and its target protein. The electronegativity of fluorine atoms creates a unique electronic profile that can be exploited in drug design.

Molecular docking studies of a related 6-(2,2,2-trifluoroethoxy)pteridine derivative targeting EGFR revealed that the core heterocyclic structure forms a critical hydrogen bond between its N-1 nitrogen and the amide nitrogen of a methionine residue (Met-769) in the enzyme's hinge region. nih.gov While the trifluoroethoxy group itself was oriented towards a hydrophobic pocket, its electron-withdrawing nature influences the electronic character of the entire ring system, potentially strengthening the key hydrogen bond.

Fluorinated substituents can participate in a range of non-covalent interactions:

Orthogonal Dipole-Dipole Interactions: The C-F bond dipole can interact favorably with the dipoles of backbone carbonyl groups in the protein.

Fluorine-Aromatic Interactions: The fluorine atoms can interact with the faces of aromatic amino acid residues like phenylalanine or tyrosine.

Weak Hydrogen Bonds: While controversial, a C-F bond can sometimes act as a very weak hydrogen bond acceptor.

The collective effect of these interactions, driven by the strategic placement of the trifluoroethoxy group, can significantly contribute to the binding affinity and selectivity of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Studies on 6-(2,2,2-trifluoroethoxy)purine Analogues

QSAR studies represent a powerful computational tool to formalize the relationship between a compound's chemical structure and its biological activity. researchgate.net For a series of 6-(2,2,2-trifluoroethoxy)purine analogues, a QSAR study would involve synthesizing a library of related compounds and measuring their biological activity (e.g., the IC₅₀ value against a target enzyme).

The process involves:

Data Set Generation: A series of analogues is created, typically by varying the substituents at the C-2 and N-9 positions.

Descriptor Calculation: For each analogue, a large number of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges), and steric descriptors (e.g., molecular volume). researchgate.net

Model Building: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets of compounds not used in the model's creation. researchgate.net

A successful QSAR model, such as those developed for other purine derivatives, can reveal which properties are most important for activity. imtm.cz For instance, a model might show that high cytotoxicity is positively correlated with steric bulk at the N-9 position but negatively correlated with bulk at the C-2 position. imtm.cz This information provides invaluable guidance for the design of the next generation of compounds, allowing researchers to focus on synthesizing molecules with the highest probability of success.

The following interactive table illustrates the type of data that would be used in a hypothetical QSAR study for this compound class.

Mechanistic Investigations and Target Identification for 6 2,2,2 Trifluoroethoxy Purine Derivatives

Elucidation of Molecular Mechanisms of Action for 6-(2,2,2-trifluoroethoxy)purine Analogues

Detailed studies elucidating the specific molecular mechanisms of action for 6-(2,2,2-trifluoroethoxy)purine analogues are not extensively available in published literature. Research has primarily focused on the synthesis of these compounds and preliminary biological screenings, such as for fungicidal activity.

Direct Enzymatic Inhibition Studies (e.g., Kinases, Phosphorylases)

There are no specific reports detailing the direct enzymatic inhibition of kinases or phosphorylases by Purine (B94841), 6-(2,2,2-trifluoroethoxy)-. However, the broader class of 6-alkoxypurines has been identified as a source of potent ATP-competitive inhibitors of protein kinases. For instance, certain 6-alkoxypurines have shown inhibitory activity against NIMA-related kinase 2 (Nek2) and cyclin-dependent kinase 2 (CDK2). Structure-activity relationship (SAR) studies on related compounds, such as 6-cyclohexylmethoxy-2-arylaminopurines, have been conducted to optimize selectivity between different kinase targets. These studies suggest that the nature of the alkoxy group at the C6 position is a critical determinant of inhibitory potential and selectivity, but specific data for the 2,2,2-trifluoroethoxy group is absent.

Modulation of Intracellular Signaling Pathways and Biochemical Cascades

Specific data on the modulation of intracellular signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, by 6-(2,2,2-trifluoroethoxy)purine derivatives is currently unavailable. The biological impact of purine analogues is often tied to their ability to interfere with such pathways. For example, some purine- and sulfonamide-based derivatives are known to exert their antitumor effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Given that related 6-substituted purines can inhibit kinases that are key nodes in these cascades, it is plausible that 6-(2,2,2-trifluoroethoxy)purine derivatives could have similar effects, though this remains to be experimentally verified.

Advanced Methodologies for Target Identification and Validation

Advanced methodologies have not yet been applied to specifically identify and validate the biological targets of 6-(2,2,2-trifluoroethoxy)purine.

Application of Chemical Proteomics in Profiling Ligand-Protein Interactions

There are no published studies that utilize chemical proteomics to profile the protein interactions of 6-(2,2,2-trifluoroethoxy)purine. Chemical proteomics is a powerful tool for target deconvolution of bioactive small molecules, including purine analogues. Techniques often involve creating a chemical probe by attaching a tag (like biotin (B1667282) or an alkyne) to the small molecule of interest. This probe can then be used in cell lysates or live cells to capture its protein binding partners, which are subsequently identified by mass spectrometry. While this methodology has been applied to other purine derivatives, its application to the 6-(2,2,2-trifluoroethoxy)purine scaffold has not been reported.

In Vitro Validation of Putative Biological Targets

As no putative biological targets have been identified for 6-(2,2,2-trifluoroethoxy)purine through proteomic or other screening methods, there are consequently no reports of their in vitro validation. This step would typically follow target identification and involve biochemical assays to confirm the interaction and functional effect of the compound on the purified protein target.

Interactions with Purine-Related Metabolic Enzymes and Pathways

Specific interactions between 6-(2,2,2-trifluoroethoxy)purine and enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) or xanthine (B1682287) oxidase, have not been characterized. Purine analogues can interfere with these pathways, which is a common mechanism for their therapeutic or toxic effects. For example, some purine derivatives act as substrates or inhibitors for PNP, an enzyme crucial for the purine salvage pathway. The interaction of a novel purine analogue with these metabolic enzymes would be a critical aspect of its pharmacological profiling, but this information is not yet available for 6-(2,2,2-trifluoroethoxy)purine.

Advanced Analytical and Theoretical Characterization of 6 2,2,2 Trifluoroethoxy Purine

Spectroscopic Analysis of 6-(2,2,2-trifluoroethoxy)purine and Its Derivatives

Spectroscopic analysis is indispensable for the unambiguous structural elucidation and characterization of novel chemical entities. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) are powerful tools that provide detailed information about the molecular framework and connectivity of 6-(2,2,2-trifluoroethoxy)purine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary technique for determining the precise structure of organic molecules in solution. For 6-(2,2,2-trifluoroethoxy)purine, ¹H and ¹³C NMR spectroscopy are fundamental in assigning the chemical environment of each proton and carbon atom.

While specific experimental data for 6-(2,2,2-trifluoroethoxy)purine is not widely available in the cited literature, the expected chemical shifts can be inferred from data on purine (B94841) and its substituted derivatives. nih.govchemicalbook.com The protons on the purine ring (H-2 and H-8) are expected to appear in the aromatic region of the ¹H NMR spectrum. The trifluoroethoxy group will exhibit characteristic signals for the methylene (B1212753) protons (-O-CH₂-), which would be split by the adjacent fluorine atoms.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the purine ring are sensitive to the nature and position of substituents. nih.govmdpi.com The introduction of the electron-withdrawing 2,2,2-trifluoroethoxy group at the C6 position is expected to influence the chemical shifts of the surrounding carbon atoms significantly.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Purine and Related Derivatives in DMSO-d₆

| Compound | H-2 | H-6 | H-8 | Other Signals | Reference |

|---|---|---|---|---|---|

| Purine | 8.99 | 9.21 | 8.70 | 13.5 (NH) | chemicalbook.com |

| 6-Chloropurine | 8.78 | - | 8.67 | - | Data inferred from similar structures |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Purine and Related Derivatives

| Compound | C-2 | C-4 | C-5 | C-6 | C-8 | Other Signals | Reference |

|---|---|---|---|---|---|---|---|

| Purine | 151.9 | 154.5 | 130.2 | 145.7 | 148.1 | - | researchgate.net |

| 6-Fluoropurine-2'-deoxynucleoside | 153.2 | 157.9 | 120.4 | 156.4 (d, J=20.5 Hz) | 144.1 | Sugar carbons | nih.gov |

Note: The expected values are estimations based on known substituent effects and data from related compounds. 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.

Advanced Mass Spectrometry for Structural Confirmation

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elemental composition of 6-(2,2,2-trifluoroethoxy)purine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula with a high degree of confidence. nih.gov

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the molecule, providing valuable structural information. The fragmentation of purine derivatives often involves characteristic losses of small neutral molecules and cleavage of the substituent at the 6-position. For 6-(2,2,2-trifluoroethoxy)purine, fragmentation would likely involve the loss of the trifluoroethoxy group or parts thereof, as well as fragmentation of the purine ring itself.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of 6-(2,2,2-trifluoroethoxy)purine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.04883 | 140.4 |

| [M+Na]⁺ | 241.03077 | 152.2 |

| [M-H]⁻ | 217.03427 | 135.3 |

Data sourced from publicly available databases and may not be experimentally verified.

Computational Chemistry and Molecular Modeling of 6-(2,2,2-trifluoroethoxy)purine

Computational methods provide powerful insights into the three-dimensional structure, electronic properties, and potential biological interactions of molecules, complementing experimental data.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov For 6-(2,2,2-trifluoroethoxy)purine, docking simulations can be performed with various biological targets, such as kinases or other enzymes where purine analogs are known to be active. These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. The trifluoroethoxy group, with its potential for hydrogen bonding and hydrophobic interactions, can significantly influence the binding affinity and selectivity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These calculations can provide valuable information about the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. For 6-(2,2,2-trifluoroethoxy)purine, these calculations can help to understand the influence of the trifluoroethoxy group on the reactivity of the purine ring system and predict sites susceptible to electrophilic or nucleophilic attack.

Prediction of Pharmacophore Models for Rational Drug Design

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. researchgate.netnih.gov By analyzing the structure of 6-(2,2,2-trifluoroethoxy)purine and comparing it with other active purine derivatives, a pharmacophore model can be developed. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. The trifluoroethoxy group would contribute a significant hydrophobic feature and potentially a hydrogen bond acceptor via its oxygen atom. Such pharmacophore models are invaluable tools for the rational design of new, more potent, and selective derivatives.

Q & A

Q. Q1: What are the preferred synthetic routes for introducing the 2,2,2-trifluoroethoxy group into purine derivatives, and what are the critical reaction conditions?

Methodological Answer : The 2,2,2-trifluoroethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, in pyridine analogs, trifluoroethanol reacts with halogenated precursors (e.g., chloro- or bromopyridines) under basic conditions (e.g., K₂CO₃/KOH mixed alkali) at elevated temperatures (80–120°C). Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) are critical for achieving high yields . For purine systems, similar strategies may apply, with careful optimization of protecting groups to avoid side reactions at the N7 or N9 positions.

Q. Q2: How can researchers characterize the structural integrity of 6-(2,2,2-trifluoroethoxy)purine derivatives, particularly in distinguishing regioisomers?

Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regiochemistry. For example, ¹H-¹³C HMBC correlations can resolve ambiguities in substitution patterns. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation. For fluorinated compounds, ¹⁹F NMR is particularly useful, as the trifluoroethoxy group exhibits distinct shifts (~-75 to -85 ppm) .

Advanced Research Questions

Q. Q3: What are the key challenges in achieving regioselective functionalization of purine derivatives with bulky electron-withdrawing groups like 2,2,2-trifluoroethoxy?

Methodological Answer : The trifluoroethoxy group’s steric bulk and electron-withdrawing nature can hinder regioselectivity. Computational modeling (e.g., DFT calculations) helps predict reactive sites by analyzing charge distribution and steric maps. Experimentally, protecting group strategies (e.g., silyl or trityl groups at N9) can direct substitution to the C6 position. Kinetic studies under varying temperatures and catalysts (e.g., Pd-mediated cross-coupling) may further optimize selectivity .

Q. Q4: How does the 2,2,2-trifluoroethoxy substituent influence the stability of purine derivatives under acidic or oxidative conditions, and how can degradation pathways be mitigated?

Methodological Answer : Fluorinated ethers are generally resistant to hydrolysis but may degrade under strong acids (e.g., H₂SO₄) via cleavage of the C-O bond. Stability studies using accelerated degradation conditions (40–60°C, 0.1–1 M HCl) with HPLC monitoring can identify degradation products. Mitigation strategies include formulating derivatives as salts (e.g., hydrochloride) or incorporating stabilizing substituents (e.g., methyl groups adjacent to the ether linkage) .

Q. Q5: What analytical techniques are most effective for quantifying trace impurities in 6-(2,2,2-trifluoroethoxy)purine samples, and how should method validation be approached?

Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) or charged aerosol detection (CAD) is preferred for quantifying impurities. Method validation should include:

- Specificity : Baseline separation of impurities (e.g., des-fluoro byproducts).

- Linearity : R² ≥ 0.999 over 0.1–150% of the target concentration.

- Accuracy/Precision : ±5% recovery for spiked impurities.

- Robustness : Testing pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations .

Data Contradiction and Interpretation

Q. Q6: Discrepancies in reported biological activity of 6-(2,2,2-trifluoroethoxy)purine analogs: How can researchers reconcile conflicting data across studies?

Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve this:

Reproduce assays : Use standardized protocols (e.g., NIH/NCATS guidelines) and verify compound purity via orthogonal methods (NMR, LC-MS).

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoroethoxy vs. methoxy) across analogs.

Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Experimental Design Considerations

Q. Q7: How should researchers design in vitro studies to evaluate the metabolic stability of 6-(2,2,2-trifluoroethoxy)purine derivatives?

Methodological Answer :

- Liver microsomal assays : Incubate compounds with human/rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 minutes.

- Analytical endpoint : LC-MS/MS quantification of parent compound depletion.

- Control compounds : Include verapamil (high clearance) and propranolol (low clearance) for assay validation .

Computational and Mechanistic Probes

Q. Q8: What computational tools are recommended for modeling the interaction of 6-(2,2,2-trifluoroethoxy)purine derivatives with biological targets (e.g., kinases)?

Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes.

- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.

- Free energy calculations : Apply MM/GBSA or FEP+ to estimate binding affinities. Validate with experimental IC₅₀ values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.